molecular formula C5H6N2S2 B14655602 6-methylsulfanyl-1H-pyrimidine-2-thione CAS No. 51674-12-5

6-methylsulfanyl-1H-pyrimidine-2-thione

Cat. No.: B14655602
CAS No.: 51674-12-5
M. Wt: 158.2 g/mol
InChI Key: PURQGPDJMIJXAB-UHFFFAOYSA-N
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Description

6-methylsulfanyl-1H-pyrimidine-2-thione is a heterocyclic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. The presence of a thione group (C=S) at position 2 and a methylsulfanyl group (CH3S-) at position 6 makes this compound unique and of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methylsulfanyl-1H-pyrimidine-2-thione can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the condensation of 2-amino-4-methylsulfanyl-6-chloropyrimidine with thiourea under basic conditions can yield the desired compound . Another method involves the use of Lawesson’s reagent or phosphorus pentasulfide as thionation agents to convert carbonyl-containing pyrimidine derivatives into their corresponding thiones .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and reaction parameters is crucial to achieve efficient production. Continuous flow reactors and automated synthesis platforms are often employed to enhance scalability and reproducibility .

Chemical Reactions Analysis

Types of Reactions

6-methylsulfanyl-1H-pyrimidine-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 6-methylsulfanyl-1H-pyrimidine-2-thione involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The presence of the thione group allows for the formation of covalent bonds with nucleophilic residues in proteins, enhancing its inhibitory effects.

Comparison with Similar Compounds

Similar Compounds

    2-thiopyrimidine: Lacks the methylsulfanyl group, making it less versatile in chemical modifications.

    6-methylthio-2-pyrimidinone: Contains a carbonyl group instead of a thione group, leading to different reactivity and biological activity.

    4-methylsulfanyl-2-thiopyrimidine: Similar structure but with the methylsulfanyl group at position 4 instead of 6, affecting its chemical properties.

Uniqueness

6-methylsulfanyl-1H-pyrimidine-2-thione stands out due to the combined presence of the thione and methylsulfanyl groups, which confer unique chemical reactivity and biological activity. This dual functionality allows for diverse applications in various fields of research and industry.

Properties

IUPAC Name

6-methylsulfanyl-1H-pyrimidine-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2S2/c1-9-4-2-3-6-5(8)7-4/h2-3H,1H3,(H,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PURQGPDJMIJXAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=NC(=S)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201287805
Record name 6-(Methylthio)-2(1H)-pyrimidinethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201287805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51674-12-5
Record name 6-(Methylthio)-2(1H)-pyrimidinethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51674-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Methylthio)-2(1H)-pyrimidinethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201287805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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